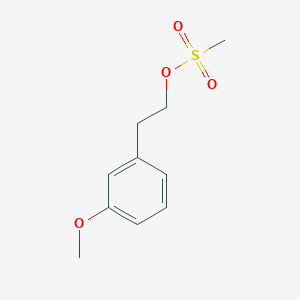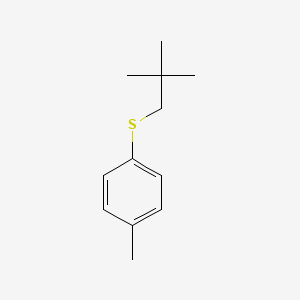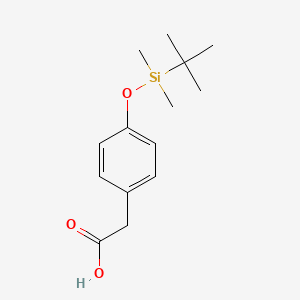
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a dimethyl-tert-butylsilyloxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid typically involves the protection of the hydroxyl group on the phenylacetic acid with a dimethyl-tert-butylsilyl (TBS) group. This can be achieved through the reaction of phenylacetic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the silyloxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The silyloxy group can influence the compound’s reactivity and stability, affecting how it interacts with enzymes and other biological molecules. The phenylacetic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler analog without the silyloxy group.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a silyloxy group.
4-Methoxyphenylacetic acid: Features a methoxy group in place of the silyloxy group.
Uniqueness
2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is unique due to the presence of the dimethyl-tert-butylsilyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C14H22O3Si |
|---|---|
Molekulargewicht |
266.41 g/mol |
IUPAC-Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
HFGPEISRKIZIHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


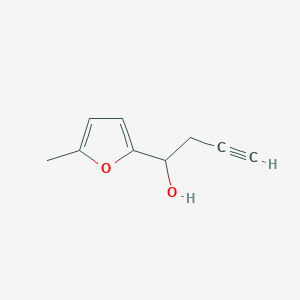

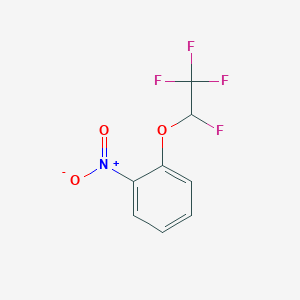
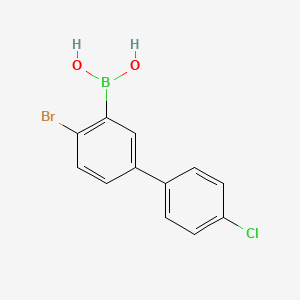


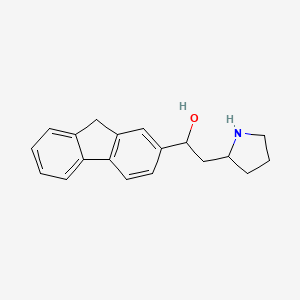
![5-amino-1H-pyrazole-3-carboxylic acid [2-(4-chloro-phenyl)-ethyl]-amide](/img/structure/B8275652.png)
![2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile](/img/structure/B8275658.png)

